Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a condensation reaction between a suitable amine and a keto acid derivative.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-({[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different position of the fluorine atom.
Ethyl 2-({[1-(3-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Biological Activity
Ethyl 2-({[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS Number: 1630900-38-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and other relevant biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FN3O4S with a molecular weight of 391.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of various precursors, including oxopyrrolidine derivatives and thiocarbamide compounds. The process can include multiple steps such as acylation and cyclization to achieve the desired structure. The specific synthetic pathway for this compound has not been extensively documented in the literature but follows general methodologies used for similar thiazole derivatives.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of thiazole derivatives against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects against HeLa and MCF-7 cell lines. In one study, thiazole derivatives exhibited IC50 values as low as 29 μM against HeLa cells, indicating potent cytotoxic activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl Thiazole Derivative | HeLa | 29 |
Ethyl Thiazole Derivative | MCF-7 | 73 |
This suggests that modifications in the thiazole structure can lead to enhanced biological activity. The presence of lipophilic groups, such as the 3-fluorobenzyl moiety in this compound, may contribute to improved membrane permeability and interaction with cellular targets.
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. Studies indicate that certain thiazoles can exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics . While specific data on this compound's antibacterial activity is limited, its structural similarity to other active thiazoles suggests potential efficacy.
Case Studies
A case study involving a series of thiazole derivatives showed that modifications to the substituent groups could lead to varying degrees of cytotoxicity and antibacterial activity. For example, derivatives with additional functional groups were found to enhance activity against resistant bacterial strains . This emphasizes the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.
Properties
Molecular Formula |
C18H18FN3O4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 2-[[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-26-17(25)14-10-27-18(20-14)21-16(24)12-7-15(23)22(9-12)8-11-4-3-5-13(19)6-11/h3-6,10,12H,2,7-9H2,1H3,(H,20,21,24) |
InChI Key |
QIOOHTVEUSETOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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